molecular formula C14H24O2 B14472367 (Cyclododec-1-en-1-yl)acetic acid CAS No. 66092-29-3

(Cyclododec-1-en-1-yl)acetic acid

Cat. No.: B14472367
CAS No.: 66092-29-3
M. Wt: 224.34 g/mol
InChI Key: GRUXLEUVYSIVCN-UHFFFAOYSA-N
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Description

(Cyclododec-1-en-1-yl)acetic acid is an organic compound with a unique structure that includes a cyclododecene ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclododec-1-en-1-yl)acetic acid typically involves the cyclization of dodecane derivatives followed by functionalization to introduce the acetic acid group. One common method involves the use of cyclododecene as a starting material, which undergoes a series of reactions including oxidation and esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (Cyclododec-1-en-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Cyclododec-1-en-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclododec-1-en-1-yl)acetic acid involves its interaction with specific molecular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the cyclododecene ring provides hydrophobic interactions. These interactions can influence the compound’s binding to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: (Cyclododec-1-en-1-yl)acetic acid is unique due to its combination of a cyclododecene ring and an acetic acid moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

66092-29-3

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2-(cyclododecen-1-yl)acetic acid

InChI

InChI=1S/C14H24O2/c15-14(16)12-13-10-8-6-4-2-1-3-5-7-9-11-13/h10H,1-9,11-12H2,(H,15,16)

InChI Key

GRUXLEUVYSIVCN-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=CCCCC1)CC(=O)O

Origin of Product

United States

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